4'-Azido-2'-deoxycytidine
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Overview
Description
4’-Azido-2’-deoxycytidine is a modified nucleoside analog that features an azido group at the 4’ position of the sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where an amino group is converted into an azido group using a diazo transfer reagent . Another approach involves the use of azide-alkyne cycloaddition, a type of click chemistry, to introduce the azido group .
Industrial Production Methods
Industrial production of 4’-Azido-2’-deoxycytidine often employs solid-phase synthesis techniques. Azido-functionalized nucleosides are linked to controlled pore glass and used as starting materials for oligonucleotide synthesis by the phosphoramidite approach . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Azido-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group readily undergoes azide-alkyne cycloaddition (click chemistry) to form triazoles.
Common Reagents and Conditions
Diazo Transfer Reagents:
Copper Catalysts: Employed in azide-alkyne cycloaddition reactions.
Major Products
Scientific Research Applications
4’-Azido-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleosides and oligonucleotides for various biochemical studies.
Biology: Employed in the study of nucleic acid interactions and functions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of labeled nucleotides for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of 4’-Azido-2’-deoxycytidine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The azido group can form covalent bonds with target molecules, leading to the inhibition of nucleic acid polymerases and other enzymes involved in nucleic acid metabolism . This results in the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4’-Azido-2’-deoxycytidine is unique among nucleoside analogs due to the presence of the azido group at the 4’ position. Similar compounds include:
2’-Azido-2’-deoxyuridine: Exhibits high affinity to nucleoside transporters and has antiviral properties.
3’-Azido-3’-deoxythymidine (Zidovudine): A well-known antiviral agent used in the treatment of HIV.
4’-Azidocytidine: An inhibitor of RNA synthesis mediated by viral RNA polymerases.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
130108-76-8 |
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Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O4/c10-6-1-2-15(8(18)12-6)7-3-5(17)9(4-16,19-7)13-14-11/h1-2,5,7,16-17H,3-4H2,(H2,10,12,18)/t5-,7+,9+/m0/s1 |
InChI Key |
JECSVLDNKUJUJT-MTQIGAJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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